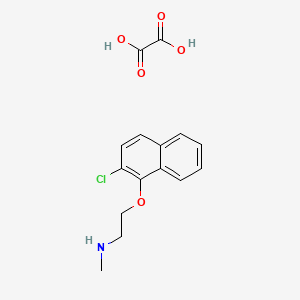
2-(2-chloronaphthalen-1-yl)oxy-N-methylethanamine;oxalic acid
Descripción general
Descripción
2-(2-chloronaphthalen-1-yl)oxy-N-methylethanamine; oxalic acid is a compound that combines the structural features of naphthalene, an aromatic hydrocarbon, with a chlorinated derivative and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloronaphthalen-1-yl)oxy-N-methylethanamine typically involves the reaction of 2-chloronaphthalene with an appropriate amine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure optimal yield and purity. The oxalic acid component can be introduced through a subsequent reaction, often involving the formation of a salt or ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloronaphthalen-1-yl)oxy-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-(2-chloronaphthalen-1-yl)oxy-N-methylethanamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-chloronaphthalen-1-yl)oxy-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, altering their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-chloronaphthalene: A simpler chlorinated naphthalene derivative.
Naphthalene-1-amine: An amine derivative of naphthalene without the chlorine substitution.
2-(2-chlorophenyl)ethanamine: A structurally related compound with a phenyl ring instead of naphthalene.
Uniqueness
2-(2-chloronaphthalen-1-yl)oxy-N-methylethanamine is unique due to its combination of a chlorinated naphthalene ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-(2-chloronaphthalen-1-yl)oxy-N-methylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO.C2H2O4/c1-15-8-9-16-13-11-5-3-2-4-10(11)6-7-12(13)14;3-1(4)2(5)6/h2-7,15H,8-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYKDSHVJQOZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=C(C=CC2=CC=CC=C21)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-1,2,4-triazole;oxalic acid](/img/structure/B4093804.png)
![2-[2-(2-chloro-5-methylphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4093809.png)




![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4093849.png)



![2-[4-(4-methylphenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4093875.png)
![N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide](/img/structure/B4093885.png)
![2-[2-(5-methyl-2-nitrophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B4093893.png)

